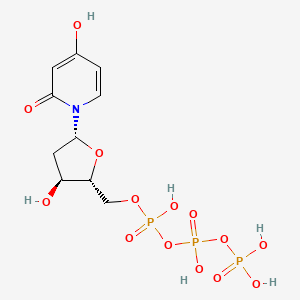
3-Deaza-2'-deoxyuridine-5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deaza-2’-deoxyuridine-5’-triphosphate is a modified nucleoside triphosphate. It is structurally similar to deoxyuridine triphosphate but with a nitrogen atom replaced by a carbon atom at the 3-position of the pyrimidine ring. This modification imparts unique properties to the compound, making it valuable in various biochemical and molecular biology applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-deoxyuridine-5’-triphosphate typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Nucleoside Modification:
Phosphorylation: The conversion of the modified nucleoside to its triphosphate form using phosphorylation reagents such as phosphorus oxychloride or phosphoramidite chemistry.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product to achieve high purity.
Industrial Production Methods: Industrial production of 3-Deaza-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis platforms and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Deaza-2’-deoxyuridine-5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The triphosphate group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to its monophosphate or diphosphate forms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of the triphosphate group.
Major Products:
Substitution Reactions: The major products are modified nucleoside triphosphates with different functional groups.
Hydrolysis: The major products are the corresponding monophosphate and diphosphate derivatives.
Scientific Research Applications
3-Deaza-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in studies of DNA replication and repair, as well as in the development of fluorescently labeled nucleotides for imaging applications.
Medicine: It has potential therapeutic applications in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a tool in next-generation sequencing technologies.
Mechanism of Action
The mechanism of action of 3-Deaza-2’-deoxyuridine-5’-triphosphate involves its incorporation into nucleic acids by DNA polymerases. The deaza modification at the 3-position alters the hydrogen bonding properties of the nucleoside, affecting base pairing and stability. This can lead to the inhibition of DNA synthesis and repair processes, making it useful in studying these pathways and developing therapeutic agents.
Comparison with Similar Compounds
2’-Deoxyuridine-5’-triphosphate: Lacks the deaza modification and has different hydrogen bonding properties.
3-Deaza-2’-deoxyadenosine-5’-triphosphate: Another deaza-modified nucleoside triphosphate with a different base.
Uniqueness: 3-Deaza-2’-deoxyuridine-5’-triphosphate is unique due to its specific modification at the 3-position, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring altered base pairing and stability, such as in the development of therapeutic agents and diagnostic tools.
Properties
Molecular Formula |
C10H16NO14P3 |
|---|---|
Molecular Weight |
467.15 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16NO14P3/c12-6-1-2-11(9(14)3-6)10-4-7(13)8(23-10)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,7-8,10,12-13H,4-5H2,(H,18,19)(H,20,21)(H2,15,16,17)/t7-,8+,10+/m0/s1 |
InChI Key |
AVIVVUIDISJCII-QXFUBDJGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


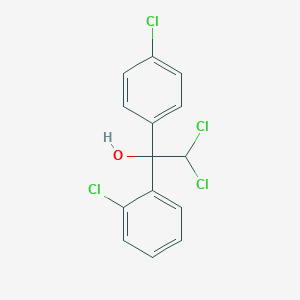
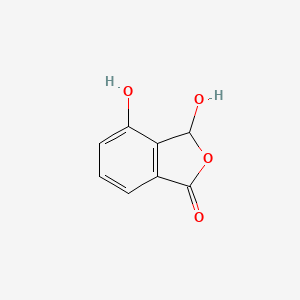
![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)



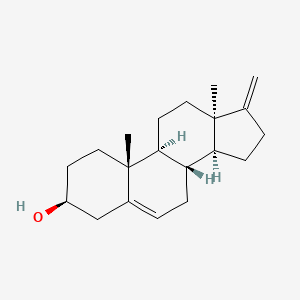

![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)
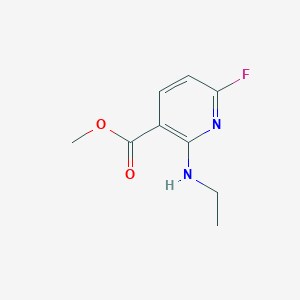
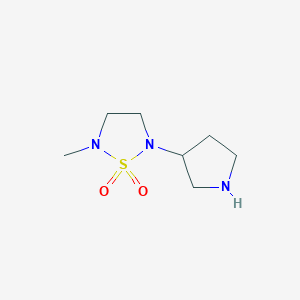
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)


